2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a chlorinated methyl group.
Preparation Methods
One common method involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)pyrazole with tert-pentylamine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation reactions, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the pyrazole ring or the chlorinated methyl group, using reagents like lithium aluminum hydride.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-BUTYL)PROPANAMIDE
- 4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Compared to these compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H19ClF3N3O |
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Molecular Weight |
325.76 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide |
InChI |
InChI=1S/C13H19ClF3N3O/c1-6-12(4,5)18-11(21)8(3)20-7(2)9(14)10(19-20)13(15,16)17/h8H,6H2,1-5H3,(H,18,21) |
InChI Key |
RQLRUUUHHKWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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